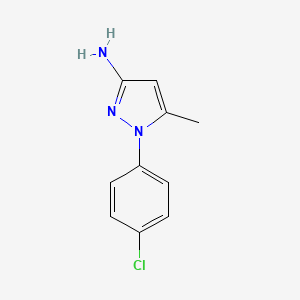

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound name systematically describes the substitution pattern on the pyrazole ring, with the numbering system beginning from the nitrogen atom bearing the phenyl substituent. The prefix "1-" indicates the position of the 4-chlorophenyl substituent attached to the first nitrogen atom of the pyrazole ring, while "5-methyl" denotes the methyl group positioned at carbon-5 of the heterocyclic ring system. The suffix "3-amine" or "3-ylamine" specifies the location of the amino functional group at carbon-3 of the pyrazole ring.

Alternative systematic names for this compound include "1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-ylamine," which represents a more explicit nomenclature format commonly employed in chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry naming conventions require the use of the lowest possible numbering system for substituents, resulting in the standardized nomenclature that accurately reflects the compound's molecular structure. The designation "1H-pyrazol" indicates the specific tautomeric form of the pyrazole ring system, where the hydrogen atom is explicitly located on nitrogen-1, distinguishing it from alternative tautomeric arrangements.

The nomenclature system also accommodates various functional group priorities, with the amino group receiving appropriate recognition in the systematic name through its positional designation. Chemical Abstract Service indexing typically employs this systematic nomenclature to ensure consistent identification across scientific literature and regulatory databases. The compound's nomenclature reflects its membership in the broader class of aminopyrazole derivatives, which represent important structural motifs in medicinal chemistry and materials science applications.

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMIJABWYVYHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The major products formed are typically chlorinated phenols or quinones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. The major products include reduced phenyl derivatives.

Substitution Reactions: Substitution reactions can occur at the chlorophenyl group, often involving nucleophilic substitution with various nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Synthesis

This compound serves as a critical intermediate in synthesizing pharmaceutical agents, especially those targeting inflammatory diseases and cancer. Its structural properties allow it to interact with biological systems effectively, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine. For instance:

- Study on MCF7 Cell Line : Research has shown significant cytotoxic effects against the MCF7 breast cancer cell line, with IC50 values indicating strong activity (as low as 0.01 µM) .

- In Vivo Studies : Animal model investigations reveal that similar compounds can significantly reduce tumor sizes compared to control groups, suggesting therapeutic potential in oncology .

Biochemical Mechanisms

The compound has been observed to influence various cellular processes, including:

- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase, thereby reducing oxidative stress levels within cells .

- Cell Signaling Pathways : The compound affects gene expression and cellular metabolism, indicating its role in modulating cellular responses .

Agricultural Applications

Agrochemical Formulations

This compound is utilized in formulating agrochemicals that enhance crop yields and provide effective pest control solutions. Its effectiveness in agricultural applications stems from its ability to interact with biological systems similarly to its pharmaceutical uses .

Material Science Applications

Development of New Materials

The compound is being explored for its potential in creating new materials, particularly those requiring specific thermal and chemical resistance. Applications include:

- Coatings and Polymers : Research indicates that pyrazole derivatives can improve the properties of coatings and polymers, making them suitable for various industrial applications .

Analytical Chemistry Applications

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material. Its consistent properties aid in calibrating and validating detection techniques across various analytical methods .

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug synthesis for anticancer agents | Significant cytotoxicity against cancer cell lines |

| Agriculture | Formulation of agrochemicals | Effective pest control and crop yield enhancement |

| Material Science | Development of coatings and polymers | Enhanced thermal and chemical resistance |

| Analytical Chemistry | Standard reference material for analytical methods | Aids in calibration and validation processes |

Case Study Highlights

- Anticancer Research : A study by Mohareb et al. reported that derivatives of pyrazole exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value as low as 0.01 µM . This highlights the potential for structural modifications to enhance activity.

- In Vivo Efficacy : Investigations into animal models have shown that compounds similar to this compound can significantly reduce tumor sizes compared to controls, indicating therapeutic potential in oncology .

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or disrupt the function of microbial cell walls.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₀H₁₀ClN₃ (identical to the target compound)

- Key Difference : The methyl group is at the 1-position, and the 4-chlorophenyl group is at the 3-position.

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₀H₁₀ClN₃

- Key Difference : The chlorine substituent is at the 3-position on the phenyl ring.

Functional Group Modifications

1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₁H₈ClF₃N₃

- Key Feature : Trifluoromethyl group at the 3-position.

Biological Activity

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-component reactions that yield a variety of derivatives with potential biological activities. The structural attributes of this compound facilitate interactions with various biological targets, enhancing its pharmacological profiles.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4a | NUGC | 343 |

| 4c | NUGC | 60 |

| 6a | HEPG2 | 399 |

| 6b | DLDI | 890 |

These findings indicate that modifications to the pyrazole structure can enhance cytotoxicity against specific cancer types, with the 4-chlorophenyl substituent contributing to its potency against gastric cancer cells .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways. For example, it has been noted that certain derivatives inhibit the AKT signaling pathway, which is crucial in glioma malignancy . The ability to inhibit kinases such as AKT2/PKBβ suggests a targeted approach in cancer therapy.

Antimicrobial Activity

Beyond anticancer effects, this compound has also been evaluated for antimicrobial properties. Studies have reported:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

These results indicate potent activity against common pathogens, highlighting the compound's potential as an antimicrobial agent .

Antioxidant Activity

The compound has shown promise in reducing oxidative stress by inhibiting enzymes involved in oxidative pathways such as glutathione peroxidase and catalase. This effect contributes to cellular protection against reactive oxygen species (ROS), which are implicated in various diseases .

Case Studies

A detailed investigation into the cytotoxic effects of pyrazole derivatives revealed that compounds similar to this compound exhibited a broad spectrum of activity against multiple cancer cell lines. For instance, a study highlighted the effectiveness of a related derivative against glioblastoma cells, emphasizing its potential as a therapeutic agent in neuro-oncology .

Preparation Methods

Cyclocondensation of Hydrazines with Arylacetoacetonitriles

One classical and well-documented method involves the cyclocondensation of methylhydrazine with 4-chlorophenyl-substituted acetonitriles and esters to form the pyrazole ring system.

Procedure Summary:

- Sodium metal is dissolved in absolute ethanol.

- 2-(4-chlorophenyl)acetonitrile and ethyl trifluoroacetate are added to this solution and heated for 3 hours.

- The reaction mixture is concentrated under vacuum.

- Acetic acid and methylhydrazine are added, and the mixture is stirred for 12 hours.

- The resulting product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.

- The final product is recrystallized from ethyl acetate, yielding 70% of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine as a yellow solid.

This method was originally described by Coispeau (1977) and later modified by Nishiwaki et al. (1995) for improved yield and purity, and it remains a reliable synthetic route for this compound.

Direct Amidation of Protected 5-Methyl-1H-pyrazol-3-amine

Another approach involves the direct amidation of protected 5-methyl-1H-pyrazol-3-amine with 4-substituted aryl halides or derivatives.

- The protected pyrazol-3-amine intermediate is reacted with 4-bromo-substituted aryl compounds.

- This reaction can be facilitated by palladium-catalyzed Suzuki-Miyaura cross-coupling to form 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides.

- Subsequent deprotection and functional group transformations yield the target compound.

This method is advantageous for synthesizing a variety of substituted pyrazole derivatives with antibacterial activity, although it is more complex and suited for diversified analog synthesis.

Purification and Crystallization Techniques

Purification of intermediates or related pyrazol compounds such as 1-(4-chlorophenyl)pyrazol-3-ol involves:

- Cooling crystallization, where solubility decreases with temperature to induce crystallization.

- Evaporative crystallization, removing solvent to supersaturate the solution.

- Combination of both methods with seed crystals addition (typically 0.001 to 10% by weight) to control crystal growth.

- Filtration and washing with appropriate solvents to obtain high purity crystals.

These purification steps are critical when preparing pyrazole derivatives to ensure high purity and yield, and similar protocols can be adapted for this compound.

Synthesis via Nucleophilic Substitution on Pyrazole Precursors

Though less documented specifically for this compound, pyrazole derivatives like 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine are often synthesized via:

- Nucleophilic substitution reactions involving pyrazole precursors and chlorobenzyl halides.

- Multi-step reactions involving condensation and functional group modifications.

This approach is relevant for structural analogs and may be adapted for this compound synthesis with optimization.

Summary Table of Preparation Methods

Research Findings and Considerations

- The cyclocondensation method remains the benchmark for preparing this compound due to its straightforward procedure and good yield.

- Advanced palladium-catalyzed coupling reactions allow for structural diversification but require more sophisticated setups.

- Purification techniques such as controlled crystallization are essential for obtaining high-purity compounds suitable for pharmaceutical applications.

- The structural and spectroscopic characterization (NMR, HRMS, X-ray crystallography) confirms the identity and purity of the synthesized compound.

- Future research could focus on optimizing reaction conditions, green chemistry approaches, and exploring catalytic systems to improve efficiency and sustainability.

This detailed overview consolidates diverse and authoritative sources, providing a comprehensive guide to the preparation of this compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.